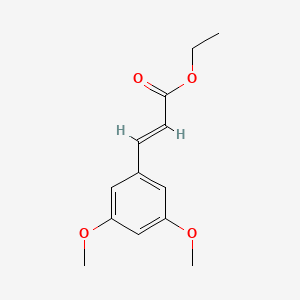
(E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate: is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an ethyl ester functional group. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate typically involves the esterification of 3,5-Dimethoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large-scale reactors and continuous distillation to remove the water formed during the reaction, thereby driving the equilibrium towards ester formation .
化学反応の分析
Types of Reactions: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,5-Dimethoxycinnamic acid and ethanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 3,5-Dimethoxycinnamic acid and ethanol.
Reduction: 3,5-Dimethoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and complex organic compounds .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications .
Medicine: The compound’s antimicrobial properties are of interest in the development of new antibiotics and antifungal agents. It has shown activity against various bacterial and fungal strains in vitro .
Industry: In the food and cosmetic industries, this compound is used as an additive due to its antioxidant properties. It helps in preserving the quality and extending the shelf life of products .
作用機序
The mechanism of action of (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
類似化合物との比較
Ferulic Acid Ethyl Ester: Similar antioxidant and anti-inflammatory properties.
Sinapic Acid Ethyl Ester: Known for its antioxidant and neuroprotective effects.
3,4-Dimethoxycinnamic Acid Ethyl Ester: Shares similar structural features and biological activities.
Uniqueness: (E)-ethyl 3-(3,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and biological activity. This structural feature distinguishes it from other cinnamic acid derivatives and contributes to its specific pharmacological properties .
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
ethyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h5-9H,4H2,1-3H3/b6-5+ |
InChIキー |
BYIUFYLSBXPKEU-AATRIKPKSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)OC)OC |
正規SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















